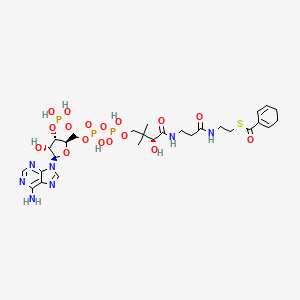
Cyclohexa-1,5-diene-1-carbonyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-1,5-diene-1-carbonyl-CoA is a 2-enoyl-CoA. It derives from a cyclohexa-1,5-diene-1-carboxylic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Enzymatic Processes in Anaerobic Metabolism
Cyclohexa-1,5-diene-1-carbonyl-CoA plays a significant role in the anaerobic metabolism of aromatic compounds by bacteria. It is produced through the reduction of benzoyl-CoA, catalyzed by enzymes like benzoyl-CoA reductases and cyclohex-1,5-diene-1-carbonyl-CoA hydratase, in bacteria such as Thauera aromatica. These enzymes facilitate the conversion of the aromatic ring of benzoyl-CoA under anoxic conditions, leading to products like this compound and its hydrated forms (Boll et al., 2000) (Laempe et al., 1998).
Reversible Biological Birch Reduction
A fascinating aspect of this compound is its involvement in the reversible biological Birch reduction. This process, which occurs at an extremely low redox potential, involves the reduction of aromatic rings to cyclohexadiene compounds under physiological conditions. It's a key component in the anaerobic degradation of aromatic compounds in bacteria, highlighting the biochemical versatility of this compound in microbial metabolism (Kung et al., 2010).
Role in Protection Against Oxidative Stress
Another interesting application is in the protection against oxidative stress. In certain bacteria, enzymes like 1,5-dienoyl-CoA oxidase provide protection for the oxygen-sensitive benzoyl-CoA reductase enzyme. This enzyme specifically acts on this compound, suggesting a critical role in the metabolic adaptation of bacteria to fluctuating oxygen levels (Thiele et al., 2008).
Common Pathway in Anaerobic Bacteria
Research indicates that this compound is part of a common benzoyl-CoA degradation pathway in both facultative and strict anaerobes. This compound is metabolized through a series of reactions, highlighting a unified metabolic strategy across different anaerobic bacteria for aromatic compound degradation (Peters et al., 2006).
Mechanism of Enzymatic Birch Reduction
Further insights into the enzymatic Birch reduction mechanism involving this compound have been provided. Studies focusing on the stereochemical course and exchange reactions of benzoyl-CoA reductase have shed light on the unique biochemical processes underlying this reaction, contributing to our understanding of microbial aromatic compound metabolism (Thiele et al., 2008).
Propriétés
Formule moléculaire |
C28H42N7O17P3S |
|---|---|
Poids moléculaire |
873.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,5-diene-1-carbothioate |
InChI |
InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h4,6-7,14-15,17,20-22,26,37-38H,3,5,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
IHXBZDHPKCDGKN-TYHXJLICSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCCC=C4)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


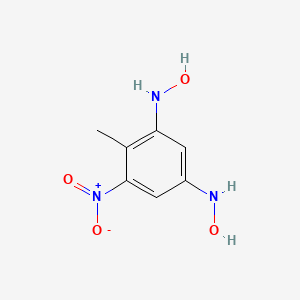
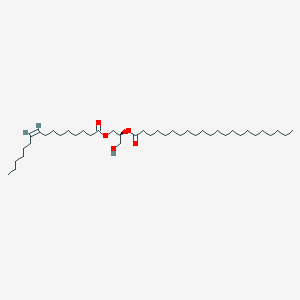

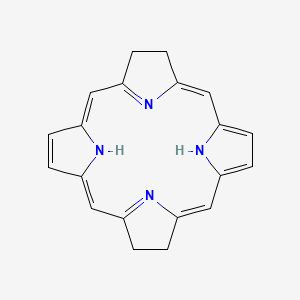
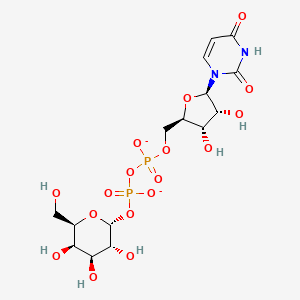
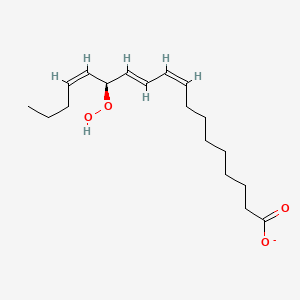
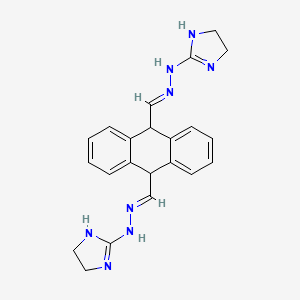
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)
![1-[(2-Pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1244341.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
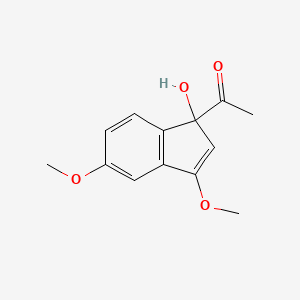

![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
